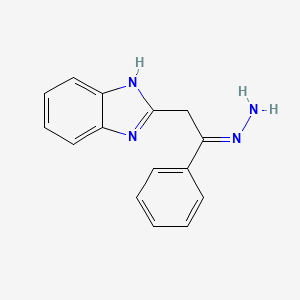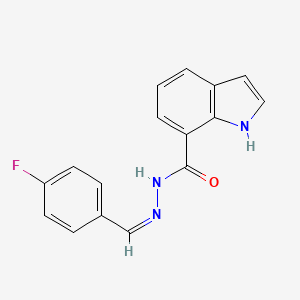![molecular formula C17H16BrNO2 B5911488 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911488.png)
3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, also known as BRD4 inhibitor, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to inhibit the activity of the bromodomain-containing protein 4 (BRD4), which plays a crucial role in various cellular processes, including transcriptional regulation, chromatin remodeling, and cell cycle progression.
Mechanism of Action
The mechanism of action of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the inhibition of the binding of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one to acetylated histones, which are critical for the regulation of gene expression. 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one contains two bromodomains, which bind to acetylated lysine residues on histones, leading to the recruitment of transcriptional co-activators and the activation of gene expression. The 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor binds to the bromodomains of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, preventing its interaction with acetylated histones, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one depend on the specific cellular context and the target genes regulated by 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. In cancer, the 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation, the 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In viral infections, the 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor has been shown to reduce viral replication and induce an antiviral state in infected cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in lab experiments include its high potency, specificity, and selectivity for 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, which allows for the precise modulation of gene expression. The limitations of using this compound include its potential toxicity and off-target effects, which require careful dose optimization and control.
Future Directions
The future directions for research on 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one include the identification of novel targets and pathways regulated by 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, the development of more potent and selective inhibitors, and the evaluation of its therapeutic potential in various disease models. Additionally, the combination of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance their efficacy and reduce toxicity.
Synthesis Methods
The synthesis of 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 4-methoxybenzaldehyde with 3-bromobenzylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to obtain the corresponding amine. The final step involves the condensation of the amine with 2-butanone in the presence of an acid catalyst to obtain the desired product.
Scientific Research Applications
The 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer, 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is known to play a critical role in the regulation of oncogenes, and its inhibition has been shown to suppress tumor growth and induce apoptosis in cancer cells. In inflammation, 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is known to regulate the expression of pro-inflammatory genes, and its inhibition has been shown to reduce inflammation in various animal models. In viral infections, 3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is known to play a crucial role in the replication of several viruses, and its inhibition has been shown to reduce viral replication in vitro and in vivo.
properties
IUPAC Name |
(E)-3-(3-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12(19-15-5-3-4-14(18)11-15)10-17(20)13-6-8-16(21-2)9-7-13/h3-11,19H,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAHLZVXQBWJAH-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)

![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911467.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)
![ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5911479.png)
![3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911485.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911497.png)
![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5911505.png)
![1-(4-bromophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911512.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one](/img/structure/B5911515.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911519.png)